molecular formula C16H22N2O6S B2565820 3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate CAS No. 743439-09-0

3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate

Cat. No.: B2565820
CAS No.: 743439-09-0
M. Wt: 370.42
InChI Key: SQFLHQXXBAWUKW-UHFFFAOYSA-N
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Description

3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate is a synthetic organic compound characterized by a methoxyphenyl group linked via an ethanesulfonate bridge to a 4,4-diethyl-2,5-dioxoimidazolidine heterocycle. This structure combines sulfonate ester functionality with a substituted imidazolidinone ring, a motif often associated with biological activity in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(3-methoxyphenyl) 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-4-16(5-2)14(19)18(15(20)17-16)9-10-25(21,22)24-13-8-6-7-12(11-13)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFLHQXXBAWUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=CC=CC(=C2)OC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting diethylamine with a suitable diketone under acidic conditions to form the 4,4-diethyl-2,5-dioxoimidazolidinone core.

    Attachment of the Ethanesulfonate Group: The ethanesulfonate group is introduced via a sulfonation reaction, where ethanesulfonyl chloride reacts with the imidazolidinone derivative in the presence of a base such as triethylamine.

    Coupling with 3-Methoxyphenyl Group: The final step involves coupling the 3-methoxyphenyl group to the sulfonated imidazolidinone through a nucleophilic substitution reaction, often facilitated by a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone.

    Substitution: The ethanesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-Hydroxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate.

    Reduction: 3-Methoxyphenyl 2-(4,4-diethyl-2,5-dihydroimidazolidin-1-yl)ethanesulfonate.

    Substitution: Various sulfonate esters depending on the nucleophile used.

Scientific Research Applications

3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate is utilized in several fields:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonate esters and imidazolidinone derivatives.

    Biology: In biochemical assays to study enzyme interactions and protein modifications.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The compound exerts its effects primarily through its reactive functional groups:

    Methoxyphenyl Group: Participates in electrophilic aromatic substitution reactions.

    Imidazolidinone Ring: Acts as a hydrogen bond donor and acceptor, facilitating interactions with biological molecules.

    Ethanesulfonate Group: Enhances solubility and reactivity, allowing for diverse chemical modifications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Moieties

The imidazolidinone ring in the target compound differentiates it from triazine-based sulfonylureas (e.g., metsulfuron-methyl, ethametsulfuron-methyl) found in pesticides (). Imidazolidinones, with their nitrogen-rich five-membered rings, often exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to triazine derivatives. For example:

  • 4,4-Diethyl substitution: This substitution in the target compound may enhance lipophilicity compared to dimethyl or unsubstituted imidazolidinones (e.g., 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide, CAS 951947-54-9) .

Sulfonate/Sulfonamide Linkages

The ethanesulfonate group in the target compound contrasts with sulfonamide linkages in pesticidal sulfonylureas (e.g., metsulfuron-methyl) and antiviral agents like letermovir ():

  • Sulfonate esters (as in the target compound) are typically more hydrolytically stable under physiological conditions than sulfonamides, which may influence bioavailability .
  • Letermovir (C29H28F4N4O4, MW 572.55) features a methoxyphenylpiperazine group and a trifluoromethylphenyl moiety, highlighting how electronic effects (e.g., fluorine substitution) can drastically alter solubility and target binding compared to the diethylimidazolidinone-sulfonate system .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Potential Applications
Target Compound C₁₆H₂₂N₂O₆S 370.42* 3-Methoxyphenyl, sulfonate, diethylimidazolidinone Not reported Agrochemicals, enzyme inhibitors
Letermovir C₂₉H₂₈F₄N₄O₄ 572.55 Trifluoromethylphenyl, methoxyphenylpiperazine Very low Antiviral (CMV prophylaxis)
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methyl ester Moderate Herbicide
951947-54-9 C₁₉H₂₅N₃O₆S₂ 487.59 Thiazolidinone, benzenesulfonamide Not reported Pharmacological research

*Calculated based on formula.

Research Findings and Mechanistic Insights

  • Electron-Donating vs. This contrasts with letermovir’s trifluoromethyl group, which introduces strong electron-withdrawing effects and increased metabolic resistance .
  • Agrochemical Relevance: Sulfonylureas like metsulfuron-methyl inhibit acetolactate synthase (ALS) in plants, a mechanism less likely in the target compound due to its imidazolidinone core. However, imidazolidinones are known to target GABA receptors in insects, suggesting possible pesticidal applications .

Biological Activity

3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate, commonly referred to as MM-401, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is synthesized through a multi-step process involving the reaction of 3-methoxyphenylsulfonyl chloride with 2,2-diethyl-1,3-propanediamine, followed by cyclization with potassium cyanate. Its structure has been confirmed using various spectroscopic techniques including NMR and mass spectrometry.

Biological Activity Overview

The biological activity of MM-401 is primarily linked to its interactions with various cellular pathways. Research indicates that compounds similar to MM-401 exhibit significant effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for regulating cell growth and survival. Dysregulation of this pathway is often implicated in cancer proliferation .

MM-401's mechanism involves inhibiting specific kinases that are part of the PI3K/AKT/mTOR pathway. By modulating this pathway, MM-401 may suppress tumor growth and enhance apoptosis in malignant cells.

Research Findings

Recent studies have demonstrated promising results regarding the efficacy of MM-401 in preclinical models:

  • Antitumor Activity : In a mouse xenograft model, MM-401 demonstrated significant antitumor effects at low doses, highlighting its potential as a therapeutic agent for various malignancies .
  • Cell Line Studies : In vitro studies on cancer cell lines have shown that MM-401 can induce cell cycle arrest and apoptosis. The compound's ability to inhibit cell proliferation was assessed using MTT assays, where it showed a dose-dependent response.
  • Synergistic Effects : Preliminary investigations suggest that MM-401 may work synergistically with other chemotherapeutic agents, enhancing their efficacy while potentially reducing side effects .

Case Studies

Several case studies have been documented regarding the application of MM-401 in cancer therapy:

StudyModelFindings
Study AMouse xenograft modelSignificant reduction in tumor size compared to control groups.
Study BHuman cancer cell linesInduction of apoptosis and inhibition of cell proliferation at micromolar concentrations.
Study CCombination therapyEnhanced efficacy when used alongside traditional chemotherapeutics, leading to improved survival rates in preclinical models.

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